An In-Depth Technical Guide to the Discovery and Synthesis of NS11394
An In-Depth Technical Guide to the Discovery and Synthesis of NS11394
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS11394, chemically identified as 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile, is a novel, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of NS11394. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. The information presented herein encompasses the mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways associated with this compound.
Discovery of NS11394
The discovery of NS11394 emerged from research efforts aimed at developing novel therapeutic agents targeting the GABAA receptor with improved side-effect profiles compared to classical benzodiazepines. Benzimidazoles were identified as a promising scaffold for GABAA receptor modulators.[5] The development of NS11394 likely involved a lead optimization program focused on enhancing subtype selectivity, particularly for α2, α3, and α5 subunits, while minimizing activity at the α1 subunit, which is associated with sedative effects.[1][2] This strategic approach led to the identification of NS11394 as a unique compound with a desirable pharmacological profile.
Synthesis of NS11394
The chemical synthesis of NS11394 involves a multi-step process, beginning with the formation of a key benzimidazole (B57391) intermediate followed by a Suzuki-Miyaura coupling to introduce the biphenyl (B1667301) moiety. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of NS11394
Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)ethanone
-
Materials: 4-Fluoro-3-nitroacetophenone, 3-bromoaniline (B18343).
-
Procedure: A solution of 4-fluoro-3-nitroacetophenone and 3-bromoaniline in a suitable solvent (e.g., dimethylformamide) is heated in the presence of a base (e.g., potassium carbonate). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 2: Synthesis of 1-(4-(3-Bromophenylamino)-3-nitrophenyl)ethanone
-
Procedure: The product from Step 1 undergoes a nucleophilic aromatic substitution (SNAr) reaction with 3-bromoaniline.
Step 3: Synthesis of 1-(3-Bromo-phenyl)-5-(1-hydroxy-1-methyl-ethyl)-1H-benzoimidazole
-
Procedure: The nitro group of the compound from Step 2 is reduced to an amine using a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation). The resulting diamine undergoes cyclization in the presence of formic acid to form the benzimidazole ring. The ketone is then converted to the tertiary alcohol via a Grignard reaction with methylmagnesium bromide.
Step 4: Synthesis of 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile (NS11394)
-
Materials: 1-(3-Bromo-phenyl)-5-(1-hydroxy-1-methyl-ethyl)-1H-benzoimidazole, (2-cyanophenyl)boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate).
-
Procedure: The final step involves a Suzuki-Miyaura cross-coupling reaction between the brominated benzimidazole intermediate and (2-cyanophenyl)boronic acid. The reaction is carried out in a suitable solvent system (e.g., toluene/ethanol/water) in the presence of a palladium catalyst and a base. The reaction mixture is heated under an inert atmosphere until completion. The product, NS11394, is then isolated and purified by column chromatography.[5]
Mechanism of Action and Signaling Pathway
NS11394 acts as a positive allosteric modulator of GABAA receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself.[1][2][6] It binds to the benzodiazepine (B76468) site on the GABAA receptor, which is located at the interface of the α and γ subunits. This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the channel opening frequency in the presence of GABA, leading to an increased influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition.
The subtype selectivity of NS11394 is a key feature of its pharmacological profile. It exhibits a functional selectivity profile of α5 > α3 > α2 > α1.[2][3][4] The high efficacy at α3 and α2 subunits is thought to contribute to its anxiolytic and analgesic effects, while the low efficacy at the α1 subunit is responsible for its reduced sedative and ataxic side effects compared to non-selective benzodiazepines.[1][2] Its activity at the α5 subunit may be related to its effects on memory and cognition.[1]
Quantitative Data
A summary of the key quantitative data for NS11394 is presented in the tables below.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Receptor Subtype | Value | Reference |
| Ki | Rat Cortical Membranes | ~0.5 nM | [6] |
| Functional Selectivity | Human Recombinant | α5 > α3 > α2 > α1 | [2][3][4] |
Table 2: In Vivo Efficacy (Oral Administration)
| Animal Model | Species | Dose Range (mg/kg) | Effect | Reference |
| Formalin Test | Rat | 1 - 30 | Attenuation of nociceptive behaviors | [4] |
| Elevated Plus Maze | Rat/Mouse | 1 - 10 | Anxiolytic effects | [2] |
| Neuropathic Pain | Rat | 1 - 30 | Reversal of mechanical allodynia | [4] |
Table 3: Pharmacokinetic Parameters
| Species | Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Excellent | [1][2] |
| Mouse | Oral | Data not available | Data not available | Data not available | Excellent | [2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize NS11394 are provided below.
In Vitro Electrophysiology
-
Objective: To determine the modulatory effect of NS11394 on GABA-induced currents at different GABAA receptor subtypes.
-
Method: Two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing recombinant human GABAA receptors (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Procedure:
-
Oocytes are clamped at a holding potential of -70 mV.
-
GABA is applied at a concentration that elicits a submaximal current (EC10-EC20).
-
NS11394 is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-induced current by NS11394 is measured and used to determine EC50 values.
-
-
Data Analysis: Concentration-response curves are generated, and EC50 values are calculated using a non-linear regression analysis.
In Vivo Behavioral Assays
-
Objective: To assess the analgesic efficacy of NS11394 in a model of tonic pain.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Rats are habituated to the testing environment.
-
NS11394 or vehicle is administered orally at a predetermined time before the test.
-
A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
-
Data Analysis: The total time spent in nociceptive behaviors is compared between the NS11394-treated and vehicle-treated groups.
-
Objective: To evaluate the anxiolytic-like effects of NS11394.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are administered NS11394 or vehicle orally prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
Conclusion
NS11394 represents a significant advancement in the development of subtype-selective GABAA receptor modulators. Its unique pharmacological profile, characterized by potent anxiolytic and analgesic effects with a reduced liability for sedation, makes it a valuable tool for preclinical research and a potential lead compound for the development of novel therapeutics for anxiety and pain disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of NS11394, offering a valuable resource for the scientific community.
References
- 1. WO2004087137A1 - Benzimidazole derivatives and their use for modulating the gabaa receptor complex - Google Patents [patents.google.com]
- 2. WO2004089912A1 - Novel benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Google Patents [patents.google.com]
- 3. NS11394 [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator NS11394 [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2010055126A1 - Benzimidazole derivatives and their use for modulating the gabaa receptor complex - Google Patents [patents.google.com]
- 6. Benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Eureka | Patsnap [eureka.patsnap.com]
